![molecular formula C9H4F5N B1412994 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile CAS No. 1806289-23-5](/img/structure/B1412994.png)
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
Overview
Description
“2-Difluoromethyl-4-(trifluoromethyl)benzonitrile” is a chemical compound with the linear formula CF3C6H3(F)CN . It is used in chemical synthesis . It is also known by the synonym α,α,α,2-Tetrafluoro-p-tolunitrile .
Molecular Structure Analysis
The molecular weight of “2-Difluoromethyl-4-(trifluoromethyl)benzonitrile” is 189.11 . The IUPAC Standard InChIKey is JLTYVTXTSOYXMX-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature with a density of 1.358 g/mL at 25 °C . The refractive index n20/D is 1.446 (lit.) .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(difluoromethyl)-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)7-3-6(9(12,13)14)2-1-5(7)4-15/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDNICHSLJHKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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